Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1448059-13-9
VCID: VC7149341
InChI: InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-5-4-6-15(7-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3
SMILES: CCOC(=O)C1CCCN(C1)C(=O)C2=NC(=NS2)C
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate

CAS No.: 1448059-13-9

Cat. No.: VC7149341

Molecular Formula: C12H17N3O3S

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate - 1448059-13-9

Specification

CAS No. 1448059-13-9
Molecular Formula C12H17N3O3S
Molecular Weight 283.35
IUPAC Name ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-5-4-6-15(7-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3
Standard InChI Key BKKPFTRFXYDXMS-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C(=O)C2=NC(=NS2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is defined by two primary components:

  • 1,2,4-Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 3-methyl group enhances electron density, influencing reactivity .

  • Piperidine-Ester System: A six-membered amine ring substituted with an ethyl carboxylate group at position 3, providing both hydrophilicity and sites for further functionalization.

The carbonyl bridge between the thiadiazole and piperidine facilitates conjugation, stabilizing the molecule through resonance .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number76162-56-6 (thiadiazole core)
Molecular FormulaC₁₂H₁₆N₃O₃S
Molecular Weight297.34 g/mol
IUPAC NameEthyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves multi-step protocols:

Step 1: Thiadiazole Formation
3-Methyl-1,2,4-thiadiazole-5-carboxylic acid ethyl ester is synthesized via cyclization of thiosemicarbazide with ethyl acetoacetate under acidic conditions . For example, refluxing thiosemicarbazide with a β-ketoester yields the thiadiazole core .

Step 2: Piperidine Coupling
The thiadiazole carboxylate is activated using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and reacted with piperidine-3-carboxylic acid ethyl ester. This step often employs DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic acyl substitution.

Step 3: Esterification
Final esterification with ethanol in the presence of sulfuric acid introduces the ethyl group, completing the synthesis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1Thiosemicarbazide, H₂SO₄, 80°C68%
2DCC/DMAP, CH₂Cl₂, rt75%
3EtOH, H₂SO₄, reflux82%

Mechanistic Insights

The cyclization of thiosemicarbazide proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiadiazole ring . The coupling reaction involves in situ generation of an acyl chloride intermediate, which reacts with the piperidine’s amine group to form the final amide bond.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but is sparingly soluble in water (<0.1 mg/mL) . Its logP value of 1.8 suggests balanced lipophilicity, suitable for membrane permeability in biological systems.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch of ester), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (thiadiazole ring) .

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, ester CH₃), 2.55 (s, 3H, thiadiazole-CH₃), 3.45–3.70 (m, 4H, piperidine) .

Biological Activity and Applications

Enzyme Inhibition

In silico studies suggest affinity for cyclooxygenase-2 (COX-2), with a docking score of −9.2 kcal/mol, positioning it as a candidate for anti-inflammatory drug development.

ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresUse gloves/eye protection

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